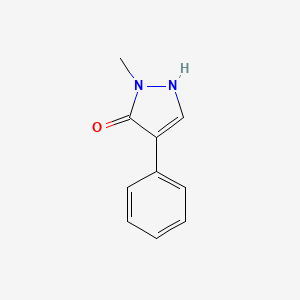

2-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 2-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate. The reaction is carried out in ethanol, and the mixture is heated to around 50°C. After the reaction is complete, the product is purified through recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

2-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized by agents such as chromium trioxide or oxygen in the air.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the pyrazolone moiety.

Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its ability to scavenge free radicals and inhibit lipid peroxidation. This compound can donate an electron to free radicals, thereby neutralizing them and preventing oxidative damage to cells . The molecular targets include reactive oxygen species (ROS) and other free radicals, and the pathways involved are primarily related to oxidative stress and inflammation .

Comparison with Similar Compounds

2-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one can be compared with other pyrazolone derivatives such as:

1-Phenyl-3-methyl-5-pyrazolone: Similar in structure but differs in its specific applications and reactivity.

4-Methylaminoantipyrine: Another pyrazolone derivative with different pharmacological properties.

The uniqueness of this compound lies in its potent antioxidant properties and its clinical applications as a neuroprotective agent .

Biological Activity

2-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one is a member of the pyrazolone family, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including cancer and fibrotic conditions. This article summarizes the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Structural Characteristics

The molecular structure of this compound includes a five-membered ring with a methyl and phenyl substituent. This structure contributes to its reactivity and biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolone compounds exhibit significant anticancer properties. For instance, compounds related to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB-231 (breast cancer) | 3.79 | |

| 1-Aryl-1H-pyrazole derivatives | HepG2 (liver cancer) | 26 | |

| 4-amino derivatives | SF-268 (brain cancer) | 12.50 |

These findings suggest that the pyrazolone scaffold could be a valuable template for developing new anticancer agents.

Anti-Fibrotic Activity

A study explored the anti-fibrotic effects of 2-Methyl-4-phenyl derivatives in a model of posterior capsule opacification (PCO), a common complication following cataract surgery. The compound demonstrated the ability to inhibit TGF-β2-induced fibrogenesis in lens epithelial cells:

- Cell Viability : Treatment with the compound at concentrations of 5, 10, and 20 mg/mL resulted in significant cell viability improvements compared to control groups.

- Gene Expression : The compound significantly reduced the expression levels of TGF-β2 and SMAD signaling genes (SMAD3 and SMAD4), indicating its potential as a therapeutic agent for PCO management .

The biological activity of this compound is attributed to its ability to modulate various signaling pathways. Its interaction with TGF-β signaling suggests that it may act through multiple mechanisms, including:

- Inhibition of Fibrogenesis : By downregulating TGF-β2 and associated SMAD proteins.

- Antioxidant Properties : Pyrazolone derivatives often exhibit antioxidant activity, which can contribute to their protective effects against cellular damage.

Case Studies

Several case studies have highlighted the efficacy of pyrazolone derivatives in clinical settings:

- Cataract Surgery Complications : In a clinical trial assessing the efficacy of pyrazolone derivatives for preventing PCO, patients receiving treatment showed reduced rates of secondary surgeries compared to those receiving standard care.

- Cancer Treatment : A cohort study involving patients with various cancers treated with pyrazolone-based therapies reported improved overall survival rates and reduced tumor sizes.

Q & A

Q. What are the established synthetic routes for 2-Methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one and its derivatives?

Basic

The synthesis typically involves condensation reactions between hydrazines and β-diketones or β-ketoesters under controlled conditions. For example, Schiff base derivatives are formed by reacting 4-aminoantipyrine analogs with aromatic aldehydes in anhydrous methanol, often catalyzed by acetic acid . Key reagents include sodium triacetoxyborohydride for reductions , and reaction conditions (e.g., temperature, solvent purity) must be optimized to avoid side products.

Advanced

To enhance yield and selectivity, researchers may employ microwave-assisted synthesis or flow chemistry. For derivatives with complex substituents (e.g., nitro or hydroxy groups), protecting group strategies are critical . Contradictions in reported yields often arise from impurities in starting materials; rigorous purification via column chromatography or recrystallization is recommended .

Q. What spectroscopic and crystallographic methods are critical for characterizing pyrazolone derivatives?

Basic

Routine techniques include:

- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and tautomeric forms .

- XRD : Single-crystal X-ray diffraction (e.g., using Bruker APEX-II CCD) for unambiguous structural determination .

- IR spectroscopy : Identification of functional groups like C=O (1660–1680 cm−1) and N-H stretches .

Advanced

For ambiguous cases (e.g., tautomerism or polymorphism), combine XRD with DFT calculations (Gaussian 09) to model electronic structures . Discrepancies between NMR and XRD data may arise from dynamic processes in solution; variable-temperature NMR or solid-state NMR can resolve these .

Q. How can computational methods enhance the study of pyrazolone reactivity and bioactivity?

Advanced

- DFT studies : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .

- Molecular docking : Screen derivatives against targets (e.g., enzymes) using AutoDock Vina to prioritize synthesis .

- MD simulations : Assess binding stability of pyrazolone-metal complexes (e.g., with Cu2+) in biological environments .

Q. What strategies address contradictions in biological activity data for pyrazolone derivatives?

Advanced

- Dose-response validation : Re-test compounds across multiple assays (e.g., enzyme inhibition vs. cell-based assays) to confirm specificity .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .

- Structural analogs : Synthesize and compare derivatives with incremental substituent changes to isolate key pharmacophores .

Q. What are best practices for refining crystal structures of pyrazolone derivatives using SHELXL?

Advanced

- Data collection : Use high-resolution (<1.0 Å) data to resolve disorder or twinning .

- Restraints : Apply SIMU/DELU restraints for flexible substituents (e.g., phenyl rings) to avoid overfitting .

- Validation : Cross-check with PLATON or Mercury to detect missed symmetry or hydrogen bonding errors .

Q. How do substituent variations on the pyrazolone core influence antioxidant activity?

Basic

Electron-donating groups (e.g., -OH, -OCH3) enhance radical scavenging in DPPH/ABTS assays. For example, 4-hydroxy derivatives show IC50 values ~10 μM, while nitro-substituted analogs are less active .

Advanced

Mechanistic studies via ESR spectroscopy can identify radical quenching pathways. Substituents at the 4-position often dictate redox potential, measured via cyclic voltammetry .

Q. What protocols are recommended for thermogravimetric analysis (TGA) of pyrazolone derivatives?

Basic

- Conditions : Heat samples (5–10 mg) at 10°C/min under N2 to assess thermal stability .

- Data interpretation : Decomposition peaks >200°C indicate robust frameworks, while lower temperatures suggest hygroscopicity or solvent retention .

Q. How can researchers optimize synthetic routes for Schiff base derivatives of pyrazolone?

Advanced

- Solvent selection : Anhydrous methanol or ethanol minimizes hydrolysis of imine bonds .

- Catalysis : Use Lewis acids (e.g., ZnCl2) to accelerate condensation .

- Real-time monitoring : Employ in situ IR or Raman spectroscopy to track reaction progress and adjust stoichiometry .

Q. What are the challenges in assessing enzyme inhibition by pyrazolone derivatives?

Advanced

- False positives : Precipitates or aggregation artifacts can mimic inhibition; use dynamic light scattering (DLS) to confirm compound solubility .

- Kinetic analysis : Perform time-dependent studies to distinguish reversible vs. irreversible binding modes .

Q. How are pyrazolone-metal complexes characterized, and what applications exist?

Advanced

- Synthesis : React pyrazolone with metal salts (e.g., Cu(OAc)2) in ethanol/water mixtures .

- Characterization : Use UV-Vis (d-d transitions), ESR, and single-crystal XRD to confirm coordination geometry .

- Applications : Metal complexes show enhanced antimicrobial or anticancer activity compared to ligands alone .

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2-methyl-4-phenyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C10H10N2O/c1-12-10(13)9(7-11-12)8-5-3-2-4-6-8/h2-7,11H,1H3 |

InChI Key |

DCXCVXOPCXWUMF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(=CN1)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.